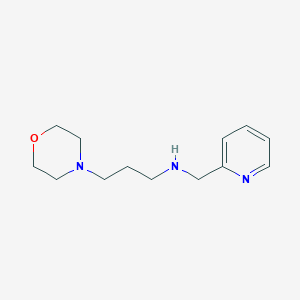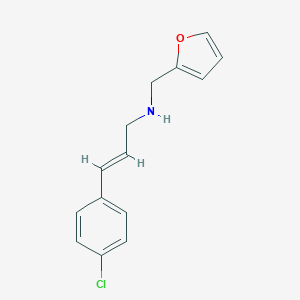
3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine” is a chemical compound with the molecular formula C13H21N3O . It is a part of the heterocyclic building blocks .
Molecular Structure Analysis
The molecular weight of “3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine” is 235.33 . The InChI code for this compound is 1S/C13H21N3O/c1-3-13(11-14-4-1)12-15-5-2-6-16-7-9-17-10-8-16/h1,3-4,11,15H,2,5-10,12H2 .Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C13H21N3O . The CAS number is 933735-22-9 .Applications De Recherche Scientifique
I have conducted a search for the scientific research applications of “3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine” and found several references to its potential uses. Below are some of the unique applications based on the available information:
Parkinson’s Disease Research
This compound has been linked to research in Parkinson’s disease (PD) treatment due to its potential as a LRRK2 kinase inhibitor . LRRK2 mutations are associated with increased kinase activity, which is implicated in PD, making inhibitors valuable for therapeutic development .
Synthesis of Complex Molecules
The compound has been used in the synthesis of complex molecules such as 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one , which has applications in medicinal chemistry and could be used for developing new pharmaceuticals .
Herbicide Development
Molecules containing morpholine structures, similar to the one , have been studied for their potential use in herbicide development. They have been clustered with other herbicides to retain typical molecules of each class .
Chemodivergent Synthesis
The compound has been involved in chemodivergent synthesis processes, particularly in the formation of N-(Pyridin-2-yl)amides under mild and metal-free conditions, which could have implications in various chemical synthesis applications .
Safety and Hazards
Propriétés
IUPAC Name |
3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-6-15-13(4-1)12-14-5-3-7-16-8-10-17-11-9-16/h1-2,4,6,14H,3,5,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLNLUOQYMNFLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-morpholin-4-yl-N-(pyridin-2-ylmethyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(2,3-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496455.png)
![Methyl 5-[(2-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496456.png)
![{[5-(3-Chlorophenyl)-2-furyl]methyl}(pyridin-2-ylmethyl)amine](/img/structure/B496457.png)
![1-[4-(5-{[(3-Morpholin-4-ylpropyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B496458.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopentanamine](/img/structure/B496461.png)
![1-(4-{5-[(Cyclopentylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B496462.png)

![N-(4-methoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496470.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496471.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B496472.png)
![N-(2-ethoxy-3-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B496473.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B496474.png)
![4-[(5-chloro-2-methoxybenzyl)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B496476.png)
![5-{[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxybenzyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B496477.png)